molecular formula C37H36N4O7S B2783802 N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide CAS No. 688062-40-0

N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide

Cat. No. B2783802
M. Wt: 680.78
InChI Key: DOGHYMIBHVFCIS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthetic Approaches and Chemical Reactions

  • Facile Synthesis of Oxazoloquinazolinones : One study discusses a method for synthesizing 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one derivatives from anthranilamide, showing the versatility of quinazolinone frameworks in chemical synthesis and their potential as intermediates for further chemical modifications (Chern et al., 1988).

Chemical Modifications and Biological Activity

  • Anticancer and FGFR1 Inhibitory Activity : Novel isoindolo[2,1-a][1,2,4]triazino[2,3-c]quinazolines were synthesized and showed significant antitumor and FGFR1 inhibitory activities, highlighting the potential of quinazolinone derivatives in cancer therapy (Voskoboynik et al., 2016).

Anticonvulsant Activity

  • Novel 4‐Quinazolinone Derivatives : A series of N‐(4‐substitutedphenyl)-4‐(1‐methyl-4‐oxo-1,2‐dihydroquinazolin‐3(4H)‐yl)‐alkanamides were synthesized and evaluated for their anticonvulsant activity, showing promising results compared to reference drugs (Noureldin et al., 2017).

Antioxidant Studies

  • Quinazolin Derivatives as Antioxidants : A study synthesized and characterized quinazolin derivatives, testing their potential as antioxidants against DPPH and Nitric oxide radical scavengers, revealing compounds with significant scavenging capacity (Al-azawi, 2016).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36N4O7S/c1-23-4-6-25(7-5-23)19-39-34(42)21-49-37-40-29-18-33-32(47-22-48-33)17-28(29)36(44)41(37)20-26-8-11-27(12-9-26)35(43)38-15-14-24-10-13-30(45-2)31(16-24)46-3/h4-13,16-18H,14-15,19-22H2,1-3H3,(H,38,43)(H,39,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGHYMIBHVFCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCCC6=CC(=C(C=C6)OC)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H36N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide

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